molecular formula C21H26N4O3 B3020932 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 899964-31-9

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No.: B3020932
CAS No.: 899964-31-9
M. Wt: 382.464
InChI Key: RPSDQIQCAGNTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The compound has a molecular weight of 172.18 .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, related compounds such as 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid have been synthesized from 1-Methylpiperazine and 4-Formylbenzoic acid .


Molecular Structure Analysis

The compound’s molecular structure includes a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The InChI code for the compound is 1S/C7H12N2O3/c1-8-2-4-9 (5-3-8)6 (10)7 (11)12/h2-5H2,1H3, (H,11,12) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 172.18 . It is stored at a temperature of 28 C .

Properties

IUPAC Name

4-(4-anilinoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-24-11-13-25(14-12-24)19(21(27)28)15-20(26)23-18-9-7-17(8-10-18)22-16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3,(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSDQIQCAGNTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.